4-(3-Bromophenyl)-4-Oxobutyronitrile
Description
4-(3-Bromophenyl)-4-oxobutyronitrile (C₁₀H₈BrNO, MW 238.09 g/mol) is a brominated aromatic compound featuring a ketone and nitrile group. It serves as a versatile intermediate in organic synthesis, particularly in cyclization reactions to form heterocyclic frameworks like indolinones . The meta-bromo substituent imparts distinct electronic and steric properties, influencing reactivity and applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
4-(3-bromophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCZDOXEUMMZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632584 | |
| Record name | 4-(3-Bromophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-63-6 | |
| Record name | 3-Bromo-γ-oxobenzenebutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-4-Oxobutyronitrile typically involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-4-Oxobutyronitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amines or other reduced derivatives.
Oxidation: Carboxylic acids or other oxidized compounds.
Scientific Research Applications
4-(3-Bromophenyl)-4-Oxobutyronitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-4-Oxobutyronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
The substitution pattern and halogen type significantly alter physicochemical and reactivity profiles. Key derivatives include:
Key Observations :
- Molecular Weight : Bromo > Chloro > Fluoro derivatives, impacting density and crystallization behavior.
- Electronic Effects : Bromine’s strong electron-withdrawing nature (EWG) enhances electrophilicity at the ketone, facilitating nucleophilic attacks in cyclization reactions . Fluorine, being less EWG, may slow such reactions but improve solubility.
- Commercial Accessibility : Chloro and fluoro analogs are more readily available, likely due to simpler synthesis and lower toxicity .
Trifluoromethyl and Multisubstituted Derivatives
Advanced derivatives with trifluoromethyl or multiple halogens exhibit unique properties:
| Compound Name | Molecular Formula | MW (g/mol) | Key Properties/Applications |
|---|---|---|---|
| 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | C₁₀H₅F₄NO | 231.15 | High stability; used in agrochemicals |
| 4-(3,4-Dichlorophenyl)-4-oxobutyronitrile | C₁₀H₇Cl₂NO | 228.08 | Enhanced EWG effects; niche medicinal uses |
Key Observations :
- Trifluoromethyl Groups : Increase thermal stability and resistance to metabolic degradation, making such compounds valuable in agrochemicals .
Reactivity in Cyclization Reactions
This compound undergoes oxidative cyclization under basic conditions (e.g., DMSO/KOH) to form indolinone derivatives . Comparatively:
- Chloro Analogs : Similar reactivity but may require longer reaction times due to reduced EWG strength.
- Fluoro Analogs : Lower yields reported in cyclization due to weaker activation of the ketone group .
- Trifluoromethyl Derivatives : Cyclization is less common; instead, these compounds are often used as stable intermediates in fluorinated product synthesis .
Biological Activity
4-(3-Bromophenyl)-4-Oxobutyronitrile, with the chemical formula C10H8BrNO, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group attached to a butyronitrile moiety, which contributes to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, case studies, and research findings.
- IUPAC Name : 4-(3-bromophenyl)-4-oxobutanenitrile
- Molecular Formula : C10H8BrNO
- CAS Number : 884504-63-6
- InChI Key : VBCZDOXEUMMZLF-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Interaction : The compound may inhibit or activate certain enzymes, influencing metabolic pathways.
- Receptor Binding : The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions, modulating receptor activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in drug development contexts. Its potential as a pharmacophore has been highlighted in several studies:
Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interfere with cancer cell proliferation by targeting specific signaling pathways.
Antimicrobial Properties
Preliminary data suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. Its structural characteristics may enhance its ability to penetrate bacterial membranes.
Case Studies
Several case studies have been conducted to explore the biological implications of this compound:
-
Case Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Methodology : The compound was tested against MCF-7 and MDA-MB-231 cell lines using MTT assays.
- Findings : Significant inhibition of cell viability was observed, suggesting potential for further development as an anticancer agent.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
- Methodology : Disc diffusion method was employed to determine the inhibitory zones.
- Findings : Notable antimicrobial activity was recorded, indicating its potential use in treating bacterial infections.
Comparative Analysis
The uniqueness of this compound can be better understood through comparison with similar compounds:
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| 4-(4-Bromophenyl)-4-Oxobutyronitrile | Bromine in para position | Similar anticancer properties |
| 4-(3-Chlorophenyl)-4-Oxobutyronitrile | Chlorine instead of bromine | Reduced potency compared to bromine |
| 4-(3-Methylphenyl)-4-Oxobutyronitrile | Methyl group instead of bromine | Altered pharmacokinetics |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the nitrile group or the phenyl ring have shown promise in increasing efficacy against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
